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molecular formula C8H8N2O B169960 2-Amino-4-hydroxy-3-methylbenzonitrile CAS No. 102569-26-6

2-Amino-4-hydroxy-3-methylbenzonitrile

Cat. No. B169960
M. Wt: 148.16 g/mol
InChI Key: NTRYGFSYGXKOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754106B2

Procedure details

A mixture of compound 75 (19 g, 0.1 mol) in quinoline (50 mL) was heated to 170° C. for 2 h (until effervescence ceased). The reaction mixture was cooled to RT and aqueous NaOH solution was added (1M, 500 mL) followed by pet. ether (500 mL). The reaction mixture was stirred for 15 min and the aqueous layer was separated. The aqueous layer was further washed with pet. ether (2×300 mL) to remove quinoline completely. The aqueous layer was acidified with 1.5N HCl to pH=5, the solid was filtered off and dried under vacuum. The obtained solid was further washed with 5% ethyl acetate in pet. ether to give pure title compound (12 g, 82%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pet. ether
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1C(=O)C2=CC=CC=C2C1=O)CCCCC=C.[OH-:19].[Na+].[N:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=CC=1>>[NH2:21][C:30]1[C:25]([CH3:24])=[C:26]([OH:19])[CH:27]=[CH:28][C:29]=1[C:1]#[N:8] |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(CCCCC=C)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
pet. ether
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
The aqueous layer was further washed with pet. ether (2×300 mL)
CUSTOM
Type
CUSTOM
Details
to remove quinoline completely
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum
WASH
Type
WASH
Details
The obtained solid was further washed with 5% ethyl acetate in pet. ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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